molecular formula C7H5N3O2 B1592572 2-Cyano-4-methyl-5-nitropyridine CAS No. 267875-30-9

2-Cyano-4-methyl-5-nitropyridine

Cat. No. B1592572
Key on ui cas rn: 267875-30-9
M. Wt: 163.13 g/mol
InChI Key: BATZHWWYNGQYHC-UHFFFAOYSA-N
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Patent
US08217069B2

Procedure details

To a suspension of 2-cyano-4-methyl-5-nitropyridine (1.86 g) and ammonium chloride (3.05 g) in water (50 mL) was added zinc (7.46 g) under ice-cooling over 10 minutes, and the mixture was stirred at the same temperature for 1 hour. To the reaction mixture was added ethyl acetate (50 mL), and the resulting mixture was stirred at room temperature for 30 minutes. The insoluble material was removed by filtration, and the organic layer of the filtrate was separated. The organic layer was washed with brine, and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residual solids were suspended in a mixed solvent (n-hexane/ethyl acetate=1/1), and collected by filtration. The collected solids were dried under reduced pressure to give the title compound (0.7 g).
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.46 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[C:7]([CH3:9])[C:6]([N+:10]([O-])=O)=[CH:5][N:4]=1)#[N:2].[Cl-].[NH4+].C(OCC)(=O)C>O.[Zn]>[NH2:10][C:6]1[C:7]([CH3:9])=[CH:8][C:3]([C:1]#[N:2])=[N:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.86 g
Type
reactant
Smiles
C(#N)C1=NC=C(C(=C1)C)[N+](=O)[O-]
Name
Quantity
3.05 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
7.46 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling over 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The insoluble material was removed by filtration
CUSTOM
Type
CUSTOM
Details
the organic layer of the filtrate was separated
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
The collected solids were dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C(=CC(=NC1)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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